molecular formula C19H15N5OS B2539866 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 1428350-59-7

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No. B2539866
CAS RN: 1428350-59-7
M. Wt: 361.42
InChI Key: BZRFFWMIGMXCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide, also known as INDY, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the inhibition of several key signaling pathways involved in cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide in lab experiments is its well-established synthesis method and availability. Additionally, N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide. One potential area of research is the development of more potent and selective N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide analogs with improved therapeutic properties. Additionally, further studies are needed to investigate the potential use of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Finally, more research is needed to understand the potential toxic effects of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide and to develop strategies to minimize its toxicity.

Synthesis Methods

The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide involves the reaction of 6-(1H-indol-1-yl)pyrimidin-4-amine with 2-(pyridin-4-ylthio)acetic acid in the presence of a suitable coupling agent. The resulting product is then purified using standard chromatographic techniques to obtain pure N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide.

Scientific Research Applications

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.

properties

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(12-26-15-5-8-20-9-6-15)23-17-11-18(22-13-21-17)24-10-7-14-3-1-2-4-16(14)24/h1-11,13H,12H2,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRFFWMIGMXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide

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